[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride
Description
Chemical Structure: The compound consists of a phenyl ring substituted with a methanamine group (-CH₂NH₂·HCl), a 4-fluorophenoxy group at the para position, and a methyl group at the meta position (relative to the methanamine). Molecular Formula: C₁₄H₁₅ClFNO. CAS Number: 1235441-44-7 . Key Features:
- Fluorophenoxy group: Enhances lipophilicity and metabolic stability.
- Hydrochloride salt: Improves solubility for pharmaceutical applications.
Properties
IUPAC Name |
[4-(4-fluorophenoxy)-3-methylphenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13;/h2-8H,9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYQYDIAFWQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H14FNO, with a molecular weight of 231.26 g/mol . This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar compounds have demonstrated interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the fluorophenoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of phenylmethanamine compounds possess significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Fusarium oxysporum.
- Anticancer Activity : Investigations into related phenyl derivatives have revealed cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating low toxicity against normal cells while effectively inhibiting tumor cell growth.
- Neuropharmacological Effects : Compounds in this class may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The interaction with serotonin or dopamine receptors has been noted in some related studies.
Case Studies
-
Antimicrobial Evaluation :
A study tested several phenylmethanamine derivatives for their antimicrobial efficacy. The results indicated that compounds with a fluorophenoxy substitution exhibited lower Minimum Inhibitory Concentration (MIC) values against E. coli and S. aureus, suggesting enhanced antibacterial activity due to structural modifications . -
Cytotoxicity Assessment :
In vitro assays conducted on various cancer cell lines (e.g., MDA-MB-231 and PC3) showed that certain derivatives of phenylmethanamine had IC50 values above 100 µM, indicating low cytotoxicity towards normal cells while maintaining anticancer potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine | 8 | E. coli |
| Phenylmethanamine derivative A | 16 | S. aureus |
| Phenylmethanamine derivative B | 32 | C. albicans |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine | >100 | MDA-MB-231 |
| Phenylmethanamine derivative C | 98.08 | PC3 |
Scientific Research Applications
Overview
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride is an organic compound with significant applications in various fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a fluorophenoxy group, enhances its utility as an intermediate in the synthesis of complex molecules and as a potential therapeutic agent.
Chemistry
- Synthesis of Complex Molecules : This compound acts as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in oxidation, reduction, and substitution reactions makes it versatile for creating complex molecular architectures.
Biology
- Biochemical Studies : The compound is utilized in studies examining the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes or receptors provide insights into biochemical pathways and mechanisms.
Medicine
- Drug Development : this compound is being explored as a building block for new drugs targeting neurological and psychiatric disorders. Its lipophilicity and metabolic stability enhance its potential as a therapeutic agent .
Neuroprotective Properties
Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that compounds containing the fluorophenyl group can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Antioxidant Activity
A study highlighted the antioxidant properties of related compounds featuring the 4-fluorophenyl motif. These compounds demonstrated significant scavenging activity against free radicals, indicating their potential use in formulations aimed at reducing oxidative damage in biological systems .
Comparison with Similar Compounds
Structural and Molecular Properties
Functional Group Impact
- Fluorine Substitution: In the target compound, the 4-fluorophenoxy group balances lipophilicity and electronic effects, favoring membrane permeability .
- Methyl Group: The 3-methyl group in the target compound may hinder rotational freedom or influence crystal packing compared to non-methylated analogs (e.g., CAS 568565-86-6) .
- Halogen Variations :
- Chlorine substituents (e.g., CAS 2089255-76-3) increase molecular weight and steric bulk, possibly reducing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
